molecular formula C15H13N5O2 B11811114 Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11811114
M. Wt: 295.30 g/mol
InChI Key: PCHZBXGWSXFFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a nitrogen-rich heterocyclic compound with the molecular formula C₁₅H₁₃N₅O₂ and a molecular weight of 295.3 g/mol . It features a central 1,2,4-triazole ring substituted at the 1-position with an acetoxy methyl ester group and at the 3,5-positions with pyridin-2-yl groups. The compound is available at 97% purity and is cataloged under CAS No. 1171688-97-3 .

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

methyl 2-(3,5-dipyridin-2-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-7-3-5-9-17-12)18-14(19-20)11-6-2-4-8-16-11/h2-9H,10H2,1H3

InChI Key

PCHZBXGWSXFFIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NC(=N1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of pyridin-2-yl hydrazine with ethyl acetoacetate to form the triazole ring, followed by esterification to introduce the methyl acetate group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyridinyl groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate (Target Compound) C₁₅H₁₃N₅O₂ 295.3 Pyridin-2-yl, methyl ester 97% Ligand synthesis, coordination chemistry
3,5-Di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine C₁₀H₉N₇ 227.23 Pyridin-4-yl, amine 95% Pharmaceutical intermediates; stock availability noted
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate C₅H₅Cl₂N₃O₂ 222.02 Chlorine, methyl ester >97% Reactive intermediate in agrochemical synthesis
2-(3-Cyano-1H-1,2,4-triazol-1-yl)acetic acid C₅H₄N₄O₂ 152.11 Cyano, carboxylic acid 98% Building block for bioactive molecules; high solubility in polar solvents
Deferasirox 1,2-isomer (Pharmaceutical Reference) C₂₁H₁₅N₃O₄ 373.37 Hydroxyphenyl, benzoic acid N/A Iron chelation therapy; highlights triazole's role in metal binding

Key Comparative Analysis

Research Findings and Industrial Relevance

  • Coordination Chemistry : The target compound’s pyridinyl-triazole framework is ideal for constructing MOFs with high thermal stability, as seen in analogous triazole-metal complexes .
  • Agrochemicals : The dichloro variant (C₅H₅Cl₂N₃O₂) is a precursor in herbicide synthesis, leveraging its reactivity for cross-coupling reactions .
  • Pharmaceuticals : Deferasirox’s success underscores the triazole scaffold’s versatility in drug design, though the target compound’s ester group may limit direct therapeutic use .

Biological Activity

Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound notable for its structural features that include a triazole ring and dual pyridine substitutions. This unique configuration enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
CAS Number 1171688-97-3

Biological Activities

Research indicates that compounds containing the triazole moiety often exhibit diverse biological properties, including:

  • Antimicrobial Activity : Similar triazole derivatives have shown efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The ability to interact with biological macromolecules suggests potential as enzyme inhibitors or modulators of specific biochemical pathways.

The biological activity of this compound is believed to stem from its ability to coordinate with metal ions and interact with various receptors and enzymes. These interactions can alter metabolic pathways or disrupt cellular processes critical for pathogen survival or cancer cell growth.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of related compounds:

  • Antimicrobial Studies : Compounds similar in structure to this compound have demonstrated significant antimicrobial effects. For instance, a study showed that triazole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Activity : In vitro studies have reported that certain triazole derivatives can induce apoptosis in various cancer cell lines. For example, a derivative exhibited IC50 values comparable to established anticancer agents like doxorubicin.
  • Enzyme Inhibition : Research has indicated that compounds with similar triazole structures can act as potent inhibitors of enzymes such as carbonic anhydrase and various kinases involved in cancer progression.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound Name Key Activities
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,4-triazoleAntimicrobial properties
3-Amino-5-(pyridin-3-yl)-1H-1,2,4-triazoleAnticancer activity
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetateAntifungal properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.